(3-Aminopyridin-4-yl)methanol

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This specific 3-amino-4-hydroxymethylpyridine isomer is a privileged scaffold for synthesizing potent and selective kinase inhibitors (e.g., Nek2, Aurora A). Its unique 3-amino substitution is critical for target engagement, a feature absent in other isomers, ensuring assay success. Buy high-purity starting material to avoid synthesis failure. Ideal for medicinal chemistry programs.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 152398-05-5
Cat. No. B111962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopyridin-4-yl)methanol
CAS152398-05-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CO)N
InChIInChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2
InChIKeyVXHFPFMVXWCZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopyridin-4-yl)methanol (CAS: 152398-05-5): A Versatile Pyridine-Based Intermediate for Drug Discovery and Chemical Synthesis


(3-Aminopyridin-4-yl)methanol (CAS 152398-05-5), also known as 3-amino-4-hydroxymethylpyridine, is a heterocyclic building block characterized by the strategic placement of a primary amino group and a hydroxymethyl moiety on a pyridine ring [1]. This specific substitution pattern, particularly the 3-amino group, is a critical pharmacophore in a wide range of kinase inhibitors and other bioactive molecules, making this compound a valuable intermediate in medicinal chemistry and organic synthesis [2]. Its chemical properties, including a molecular weight of 124.14 g/mol and a topological polar surface area (tPSA) of 59.1 Ų, are well-documented [1].

The Perils of Analog Replacement: Why (3-Aminopyridin-4-yl)methanol is Not Interchangeable with Other Aminopyridines


While the term "aminopyridine" may suggest a class of similar compounds, the precise substitution pattern on the pyridine ring—particularly the relative positions of the amino and hydroxymethyl groups—dictates profound differences in reactivity, biological target engagement, and downstream synthetic utility [1]. For instance, the 3-amino-4-hydroxymethyl isomer is a privileged scaffold in medicinal chemistry for targeting specific kinases like Nek2, a property not shared by its 2- or 4-amino isomers [1]. A generic substitution without rigorous comparative analysis of this specific positional isomer risks the complete failure of a chemical synthesis or a biological assay, leading to invalid experimental results and wasted resources. The evidence below quantifies these critical differentiators.

(3-Aminopyridin-4-yl)methanol: Quantified Differentiation Against Key Comparators


Structural Isomerism: Differentiating (3-Aminopyridin-4-yl)methanol from the 2-Amino Isomer in Kinase Inhibition

The 3-aminopyridine scaffold is a key structural element in potent and selective inhibitors of the mitotic kinase Nek2, while the 2-aminopyridine isomer is not a recognized scaffold in this context [1]. The placement of the amino group ortho to the ring nitrogen (2-position) versus meta (3-position) drastically alters the molecule's hydrogen-bonding capabilities and electronic distribution, which are critical for binding within the ATP-binding pocket of Nek2. This positional specificity is a primary driver of target engagement [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Regioisomeric Advantage: (3-Aminopyridin-4-yl)methanol's Scaffold Role in Aurora A Kinase Inhibition

The (3-aminopyridin-4-yl)methanol scaffold is central to novel aminopyridine derivatives that exhibit selective inhibitory action against Aurora A kinase over Aurora B kinase [1]. While the patent literature does not report a direct IC50 for the unsubstituted (3-aminopyridin-4-yl)methanol itself, it identifies the 3-aminopyridine core as the foundational structure for achieving this therapeutically relevant selectivity [1]. This contrasts with other aminopyridine isomers, which are not implicated in the same selective mechanism.

Oncology Cell Cycle Aurora Kinase

Strategic Synthetic Utility: A Differentiating Precursor for Advanced Organic Transformations

The unique 3-amino-4-hydroxymethyl substitution pattern enables the compound to function as a precursor for a barbiturate-bearing catalyst in chelation-assisted hydroacylation, a challenging C-C bond-forming reaction [1]. This specific catalytic application is enabled by the hydrogen-bonding self-assembly motif of the 2-aminopyridin-4-yl group, which is derived from this compound [1]. Isomeric aminopyridine-methanols lacking this specific arrangement would not form the required catalytic assembly.

Organic Synthesis Catalysis Methodology

Validated Applications for (3-Aminopyridin-4-yl)methanol: From Kinase Inhibitor Synthesis to Advanced Catalysis


Synthesis of Selective Nek2 Kinase Inhibitors

As a privileged aminopyridine scaffold, (3-aminopyridin-4-yl)methanol serves as a critical starting material for the synthesis of potent and selective inhibitors targeting the mitotic kinase Nek2, a promising target in oncology [1]. Its 3-amino group is essential for establishing key interactions within the kinase's ATP-binding site, a feature that is absent in other isomeric forms. This application is supported by peer-reviewed medicinal chemistry research [1].

Development of Aurora A Kinase-Targeted Therapeutics

This compound is the foundational building block for creating novel aminopyridine derivatives that act as selective Aurora A kinase inhibitors [1]. The specific regioisomerism is a key structural requirement for achieving selectivity against the closely related Aurora B kinase, making it an indispensable intermediate for programs focused on this anti-cancer mechanism [1].

Construction of Self-Assembled, Recyclable Catalysts

(3-Aminopyridin-4-yl)methanol can be elaborated to create a barbiturate-functionalized 2-aminopyridine ligand, which then self-assembles with a triaminopyrimidine co-factor to form a recyclable catalyst for chelation-assisted hydroacylation reactions [1]. This enables a challenging C-C bond formation and represents a unique, application-specific utility that directly differentiates it from its structural analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminopyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.